thiophene-2-sulfonamide

Description

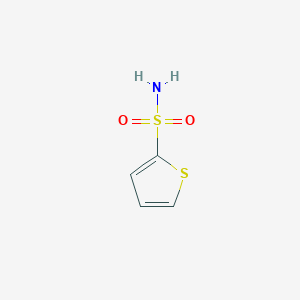

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFDYVNEGTXQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212801 | |

| Record name | 2-Thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-87-3 | |

| Record name | 2-Thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-2-sulfonamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of thiophene-2-sulfonamide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical and physical properties, a detailed synthesis protocol, and a survey of its current and potential applications, grounded in authoritative scientific data.

Introduction

This compound, identified by the CAS Number 6339-87-3 , is a member of the thiophene class of compounds.[1][2] Its structure, featuring a sulfonamide group attached to a thiophene ring, makes it a valuable scaffold in the design of various biologically active molecules. This guide aims to be a self-validating resource, explaining not just the "what" but the "why" behind its synthesis and applications, ensuring a deep and actionable understanding for the reader.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6339-87-3 | [1][2][3][4] |

| Molecular Formula | C₄H₅NO₂S₂ | [1][3] |

| Molecular Weight | 163.22 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 137-141 °C, 145-146 °C[2] | |

| Appearance | White solid | [2] |

| Purity | Typically ≥95% | [3] |

| SMILES | C1=CSC(=C1)S(=O)(=O)N | [1] |

| InChI | 1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-thiophenesulfonyl chloride with an ammonia source. This method is reliable and provides a good yield of the final product.

This protocol describes a robust method for the preparation of this compound.

Materials:

-

2-Thiophenesulfonyl chloride

-

25% Ammonium hydroxide solution

-

Water (for recrystallization)

Procedure:

-

To a 25% ammonium hydroxide solution (5 mL, 33.45 mmol), add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).[2]

-

Heat the reaction mixture to 50°C and stir under reflux for 15 hours. The elevated temperature and prolonged reaction time are crucial to drive the nucleophilic substitution to completion.

-

Upon completion, filter the hot reaction mixture to remove any insoluble impurities.

-

Wash the residue with a boiling aqueous 25% ammonium hydroxide solution to ensure maximum recovery of the product.

-

Combine the filtrates and remove the ammonium hydroxide solution by vacuum distillation until the odor of ammonia is no longer detectable.

-

Recrystallize the resulting solid from water to yield this compound as a white solid.[2] A typical yield for this reaction is approximately 77%.

Product Characterization:

-

Melting Point: 145-146°C[2]

-

IR spectrum (KBr, cm⁻¹): 3290 (N-H stretching), 3224 (N-H stretching)[2]

-

¹H NMR (400 MHz, DMSO-d₆, δ): 7.15 (1H, dd, J = 5.0, 3.7 Hz), 7.55 (1H, dd, J = 3.7, 1.4 Hz), 7.66 (2H, s, NH₂), 7.85 (1H, dd, J = 5.0, 1.4 Hz)[2]

-

¹³C NMR (100 MHz, DMSO-d₆, δ): 127.3, 130.0, 131.1, 145.7[2]

-

Mass spectrum (ESI⁻): m/z 162 ([M-H]⁻)[2]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The thiophene ring is a well-known bioisostere of the benzene ring, offering similar physicochemical properties with potentially improved pharmacological profiles.[5]

Sulfonamide-containing compounds are renowned for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6] Derivatives of this compound have been investigated for their efficacy against various bacterial strains, including multidrug-resistant ones like Klebsiella pneumoniae.[6][7] The structural versatility of the thiophene sulfonamide core allows for the synthesis of a library of derivatives with potentially enhanced antibacterial and antiviral activities.[6][7]

Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[8] Specifically, substituted thiophene-2-sulfonamides have been developed as carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure, a key factor in glaucoma.[9] The sulfonamide moiety plays a crucial role in binding to the zinc ion in the active site of the enzyme, while the thiophene ring can be modified to improve selectivity and pharmacokinetic properties.[8]

The thiophene scaffold is present in a variety of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties.[5][7] this compound serves as a valuable starting material for the synthesis of more complex molecules with these desired biological effects. For instance, it has been described as a fungal biomass inhibitor.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][11]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

-

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a foundational building block in the development of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support researchers and scientists in their work with this important compound.

References

-

Aldlab Chemicals. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Thiophene-2-sulfonyl)this compound. PubChem Compound Database. Retrieved from [Link]

- Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega.

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes.... Retrieved from [Link]

- Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

Sources

- 1. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6339-87-3 [chemicalbook.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

thiophene-2-sulfonamide chemical structure and IUPAC name

An In-Depth Technical Guide to Thiophene-2-Sulfonamide: Synthesis, Characterization, and Applications

Introduction

This compound is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The inherent properties of the electron-rich thiophene ring, combined with the pharmacologically critical sulfonamide group, make this molecule and its derivatives a subject of intense research.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthesis protocol with expert insights, rigorous characterization data, and a review of its significant biological applications, particularly as a scaffold for enzyme inhibitors.

Core Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Chemical Structure

The structure consists of a five-membered thiophene ring substituted at the C2 position with a sulfonamide group (-SO₂NH₂).

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

A summary of key identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 6339-87-3 | [4] |

| Molecular Formula | C₄H₅NO₂S₂ | [4] |

| SMILES | C1=CSC(=C1)S(=O)(=O)N | [4] |

| InChI Key | KTFDYVNEGTXQCV-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Thienylsulfonamide, Thiophenesulfonamide | [3] |

Physicochemical Properties

The fundamental physical and chemical properties dictate the compound's handling, storage, and behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 137-141 °C | |

| Storage | Store at < -15°C in a well-closed container | [4] |

| Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |

Synthesis of this compound

The most common and direct laboratory-scale synthesis involves the ammonolysis of the corresponding sulfonyl chloride precursor. This method is reliable and provides good yields of the target compound.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-thiophenesulfonyl chloride.

Materials and Equipment:

-

2-Thiophenesulfonyl chloride

-

Ammonium hydroxide solution (25% aqueous)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).

-

Reagent Addition: To the flask, add 25% aqueous ammonium hydroxide solution (5 mL, ~33.5 mmol).

Expert Insight: A significant excess of ammonium hydroxide is used to serve a dual purpose. It acts as the nucleophile for the substitution reaction and simultaneously neutralizes the hydrochloric acid (HCl) byproduct generated, driving the reaction to completion.

-

Reaction Conditions: Heat the mixture to 50°C and maintain it under reflux with vigorous stirring for 15 hours.

Expert Insight: The moderate temperature of 50°C provides sufficient activation energy for the reaction without promoting significant degradation of the thiophene ring or unwanted side reactions. The extended reaction time ensures a high conversion rate.

-

Initial Isolation: Upon completion, filter the hot reaction mixture through a Buchner funnel to remove any insoluble impurities. Wash the residue with a small amount of boiling 25% ammonium hydroxide solution to recover any trapped product.

-

Solvent Removal: Combine the filtrate and washings. Remove the excess ammonium hydroxide and water via vacuum distillation or a rotary evaporator until the distinct odor of ammonia is no longer present.

-

Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Expert Insight: Recrystallization from water is an effective and green purification method for this compound. The product is significantly less soluble in cold water than in hot water, allowing for the separation from more soluble impurities.

-

Final Product Collection: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is approximately 77%.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Observed Data | Interpretation |

| Melting Point | 145-146°C | Indicates high purity of the final product. |

| FT-IR (KBr, cm⁻¹) | 3290, 3224 (N-H stretch); 1330-1310 (asymmetric SO₂ stretch); 1160-1140 (symmetric SO₂ stretch) | Confirms the presence of the primary sulfonamide group (-SO₂NH₂).[5] |

| ¹H NMR (DMSO-d₆, δ) | 7.15 (dd, 1H, H4); 7.55 (dd, 1H, H3); 7.66 (s, 2H, NH₂); 7.85 (dd, 1H, H5) | Shows the characteristic proton signals of the thiophene ring and the sulfonamide NH₂ protons. |

| ¹³C NMR (DMSO-d₆, δ) | 127.3, 130.0, 131.1, 145.7 | Displays the four distinct carbon environments of the thiophene ring. |

| Mass Spec (ESI⁻) | m/z 162 [M-H]⁻ | Corresponds to the deprotonated molecular ion, confirming the molecular weight. |

Scientist's Note: The combined data from these analytical methods provides a self-validating system. The synthesis protocol yields a product whose spectroscopic fingerprint perfectly matches the expected structure of this compound, thereby confirming a successful synthesis.

Biological Significance and Applications

The this compound scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition

The primary application of aromatic sulfonamides in medicine is as inhibitors of carbonic anhydrases (CAs).[6][7] CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Dysregulation of CA activity is implicated in several diseases.

Mechanism of Inhibition: Primary sulfonamides, like this compound, act as potent inhibitors by coordinating directly to the Zn(II) ion in the enzyme's active site.[8][9] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, forming a stable tetrahedral complex that blocks the enzyme's catalytic activity.[8][10]

Caption: General mechanism of carbonic anhydrase inhibition.

Derivatives of this compound are explored for treating conditions such as glaucoma, where inhibiting CA in the eye reduces the production of aqueous humor and lowers intraocular pressure.[9]

Other Biological Activities

-

Antimicrobial and Quorum Sensing Inhibition: Thiophene-sulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species.[11] By disrupting this cell-to-cell communication system, these compounds can prevent the expression of virulence factors without being bactericidal, representing a promising anti-virulence strategy.[11]

-

Fungal Biomass Inhibition: this compound itself has been reported as a fungal biomass inhibitor.[4]

-

Synthetic Intermediate: It serves as a key building block for more complex diagnostic and therapeutic agents, leveraging the reactivity of the thiophene ring and the sulfonamide group for further functionalization.[4]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

-

Baronas, D., Dudutienė, V., Paketurytė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993-1011. [Link]

-

Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Akhtar, N., & Khan, A. A. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

-

Richards, A. M., LaRussa, S., Silpe, J. E., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8118. [Link]

-

Senturk, M., Ekinci, D., & Ozdemir, H. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 178-183. [Link]

-

Gülçin, İ., & Beydemir, Ş. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 415-420. [Link]

-

Bonavita, A., Vernieri, E., De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 446-452. [Link]

-

Alım, Z., & Coban, T. (2018). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from Royal Society of Chemistry. [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from Research India Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6339-87-3 | FT40893 | Biosynth [biosynth.com]

- 5. rsc.org [rsc.org]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Synthesis of Thiophene-2-sulfonamide from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene-2-sulfonamide Scaffold

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] The thiophene ring is an important structural motif in numerous commercially available drugs.[4] Among these derivatives, thiophene-2-sulfonamides have garnered significant attention due to their diverse biological applications, including acting as antimicrobial, anti-inflammatory, and anticancer agents.[1][5][6] This guide provides a comprehensive technical overview of the synthesis of the core molecule, this compound, directly from thiophene, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthesis Strategy: A Two-Step Approach

The most common and direct route for synthesizing this compound from thiophene is a two-step process:

-

Chlorosulfonation of Thiophene: An electrophilic aromatic substitution reaction where thiophene reacts with chlorosulfonic acid to form the key intermediate, thiophene-2-sulfonyl chloride.

-

Amination of Thiophene-2-sulfonyl Chloride: The subsequent reaction of the sulfonyl chloride with an amine source, typically aqueous ammonia, to yield the final product, this compound.

This approach is favored for its efficiency and use of readily available reagents.[7][8]

Part 1: Chlorosulfonation of Thiophene

The chlorosulfonation of thiophene is a classic example of electrophilic aromatic substitution. The high reactivity of the thiophene ring compared to benzene allows this reaction to proceed efficiently, primarily at the C2 position.[9][10]

Mechanism and Rationale

The reaction is initiated by the electrophilic attack of the chlorosulfonium ion (or a related species generated from chlorosulfonic acid) on the electron-rich thiophene ring. The sulfur atom in the thiophene ring enhances the electron density, particularly at the 2- and 5-positions, directing the incoming electrophile to these sites.[11] The addition of phosphorus pentachloride can improve the yield of thiophene-2-sulfonyl chloride.[9][11]

Experimental Protocol: Synthesis of Thiophene-2-sulfonyl chloride

Core Reaction:

Caption: Chlorosulfonation of Thiophene to Thiophene-2-sulfonyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Thiophene | 84.14 | (Specify Amount) | (Calculate) | Purified, free of foul-smelling impurities.[12] |

| Chlorosulfonic Acid | 116.52 | (Specify Amount, typically excess) | (Calculate) | Highly corrosive and reactive.[13][14] |

| Phosphorus Pentachloride | 208.24 | (Optional, catalytic amount) | (Calculate) | To improve yield.[9][11] |

| Dichloromethane | 84.93 | (Solvent) | - | Dry, anhydrous. |

| Ice | - | As needed | - | For cooling. |

| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization. |

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.

-

Cooling: Place the flask in an ice-salt bath and cool the dichloromethane solvent to 0-5 °C.

-

Reagent Addition: Slowly add chlorosulfonic acid to the cooled solvent with vigorous stirring. If using, add phosphorus pentachloride at this stage.

-

Thiophene Addition: Add thiophene dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The thiophene-2-sulfonyl chloride will separate as an oil or solid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride.

Safety Precautions for Handling Chlorosulfonic Acid:

Chlorosulfonic acid is a highly corrosive and reactive substance that can cause severe burns to the skin and eyes and is fatal if inhaled.[15][16] Always handle it in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][16] Never add water directly to chlorosulfonic acid as it reacts violently.[14][16] In case of a spill, do not use water or combustible absorbents like sawdust.[13] Neutralize cautiously with alkaline materials like crushed limestone or sodium bicarbonate.[13]

Part 2: Amination of Thiophene-2-sulfonyl Chloride

The conversion of thiophene-2-sulfonyl chloride to this compound is a nucleophilic acyl substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine.

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton yields the stable sulfonamide product. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.[17] Using an excess of aqueous ammonia serves as both the nucleophile and the base.

Experimental Protocol: Synthesis of this compound

Core Reaction:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalwjarr.com [journalwjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nj.gov [nj.gov]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Thiophene-2-Sulfonamides: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] When functionalized with a sulfonamide group at the 2-position, this scaffold gives rise to the thiophene-2-sulfonamide core, a pharmacophore of remarkable versatility. Derivatives of this core have demonstrated a broad spectrum of biological activities, ranging from potent enzyme inhibition to the induction of apoptosis in cancer cells. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds.

I. The Chemical Landscape: Synthesis and Characterization of this compound Derivatives

The journey to understanding the biological activity of any compound begins with its synthesis. The this compound scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR).

A. Core Synthesis: Establishing the Foundation

The foundational this compound core can be synthesized through various established routes. A common and effective method involves the chlorosulfonation of a thiophene precursor followed by amination.

This protocol outlines a general procedure for the synthesis of the parent this compound.

Materials:

-

2-Bromothiophene

-

Chlorosulfonic acid

-

Aqueous ammonia

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Chlorosulfonation: To a cooled (0 °C) and stirred solution of 2-bromothiophene in a suitable solvent like dichloromethane, add chlorosulfonic acid dropwise. The reaction is exothermic and should be maintained at a low temperature. Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it over ice. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride.

-

Amination: Dissolve the crude sulfonyl chloride in a suitable solvent and add it dropwise to a cooled, stirred solution of aqueous ammonia. Stir the reaction for several hours at room temperature.

-

Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of 2-bromothiophene provides a handle for further functionalization via cross-coupling reactions. Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto the aromatic ring. The stepwise addition at low temperatures is crucial to control the exothermic reaction and prevent side product formation. The aqueous ammonia serves as the nitrogen source for the sulfonamide group. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

B. Diversification Strategies: Exploring Structure-Activity Relationships

The true potential of the this compound scaffold lies in its amenability to diversification. Introducing various substituents on the thiophene ring and the sulfonamide nitrogen allows for the fine-tuning of biological activity.

A powerful method for introducing aryl groups at the 5-position of the thiophene ring is the Suzuki cross-coupling reaction.[2]

Materials:

-

5-Bromothis compound

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene, dioxane)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, combine 5-bromothis compound, the aryl boronic acid or ester, the palladium catalyst, and the base.

-

Solvent Addition: Add the chosen solvent and a small amount of water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (typically 80-110 °C) for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain the desired 5-arylthis compound derivative.[2]

Causality Behind Experimental Choices: The Suzuki reaction is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for medicinal chemistry applications. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid. The choice of solvent and temperature can significantly impact the reaction yield and rate.

Caption: General workflow for the synthesis of this compound derivatives.

II. Unraveling the Biological Effects: A Spectrum of Activities

This compound derivatives have been shown to exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

A. Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cancer cell growth through various mechanisms.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Several this compound derivatives have been identified as potent inducers of apoptosis in cancer cells.

Mechanism of Action: Certain derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[3][4] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[4][5] Some compounds act as inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, thereby promoting apoptosis.[3]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Causality Behind Experimental Choices: The MTT assay provides a quantitative measure of cell viability based on mitochondrial activity, which is a good indicator of overall cell health. The use of serial dilutions allows for the determination of a dose-dependent effect and the calculation of the IC₅₀, a standard metric for cytotoxicity. The inclusion of controls is essential for validating the results.

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[7] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation, which is crucial for cancer cell survival and proliferation. This compound derivatives have been investigated as potent inhibitors of various CA isoforms.[7]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Some this compound derivatives have been identified as inhibitors of CDKs, such as CDK5, suggesting a potential mechanism for their anticancer activity through cell cycle arrest.[9]

This is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)

-

p-Nitrophenyl acetate (p-NPA) as a substrate

-

Tris-HCl buffer

-

This compound derivatives

-

96-well plate

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the buffer, the CA enzyme solution, and the this compound derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-NPA.

-

Absorbance Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Data Analysis: Calculate the initial reaction rates. The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition of the enzyme activity (IC₅₀). The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by constructing Lineweaver-Burk plots.[7]

Causality Behind Experimental Choices: The esterase activity of CA is utilized in this assay with p-NPA as a convenient chromogenic substrate. The change in absorbance provides a direct measure of enzyme activity. By varying the inhibitor concentration, a dose-response curve can be generated to determine the IC₅₀. Kinetic studies, such as those involving Lineweaver-Burk plots, are crucial for understanding the mechanism by which the inhibitor interacts with the enzyme.

B. Antimicrobial Activity: Combating Infectious Diseases

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. This compound derivatives have shown promise as antibacterial and antifungal agents.

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.[10][11]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

This compound derivatives

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.[10]

Causality Behind Experimental Choices: The broth microdilution method provides a quantitative measure of the antimicrobial activity of a compound. The use of a standardized inoculum and a defined medium ensures the reproducibility of the results. The serial dilution allows for the precise determination of the MIC.

III. Data-Driven Insights: Structure-Activity Relationships and Quantitative Analysis

The systematic evaluation of a library of this compound derivatives allows for the elucidation of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective compounds.

Quantitative Data Summary

The following table summarizes the biological activity of representative this compound derivatives from the literature.

| Compound ID | R1 | R2 | Biological Activity | Target/Cell Line | IC₅₀/MIC (µM) | Reference |

| 1a | H | H | Carbonic Anhydrase Inhibition | hCA II | 0.0234 | [7] |

| 1b | Cl | H | Anticancer | MCF-7 | 9.55 | [12][13] |

| 1c | Phenyl | H | Anticancer | HL-60 | <10 | [3] |

| 2a | H | Aryl | Antibacterial | E. coli | 8-32 mg/L | [14] |

Note: This table is a representative summary. The actual activity of a compound can vary depending on the specific assay conditions.

SAR Insights:

-

Substitution at the 5-position: The introduction of aryl groups at the 5-position of the thiophene ring through Suzuki coupling has been shown to be a fruitful strategy for enhancing anticancer and antimicrobial activities. The nature of the substituents on the aryl ring can further modulate the activity.[2]

-

Substitution on the Sulfonamide Nitrogen: Modification of the sulfonamide nitrogen with different functional groups can significantly impact the compound's properties, including its ability to interact with biological targets and its pharmacokinetic profile.

-

Overall Molecular Conformation: The spatial arrangement of the different moieties of the molecule plays a crucial role in its interaction with the target protein's binding site.

IV. Conclusion and Future Directions

The this compound scaffold represents a privileged and highly versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore its significant potential in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets and signaling pathways for many this compound derivatives remain to be fully elucidated.

-

In Vivo Efficacy and Safety Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

-

Development of Drug Delivery Systems: The formulation of these compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic index.

By continuing to explore the rich chemical space of this compound derivatives and by employing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the scientific community is well-positioned to translate the promise of this remarkable scaffold into tangible clinical benefits.

V. References

-

Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. PubMed. [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. [Link]

-

New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. PubMed. [Link]

-

Synthesis of 5-arylthis compound (3a-k). ResearchGate. [Link]

-

Substituted thiophene-2-sulfonamides and their preparation. Google Patents.

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

-

Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

-

Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed. [Link]

-

Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. ResearchGate. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]

-

Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. FLORE. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PMC. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]

-

Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. PMC. [Link]

-

2-Thiophenesulfonamide. PubChem. [Link]

-

N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. PubMed. [Link]

Sources

- 1. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 5. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 13. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

This guide provides a detailed exploration of the molecular mechanisms underpinning the inhibition of carbonic anhydrase (CA) by thiophene-2-sulfonamide and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural biology, enzyme kinetics, and biophysical data to present a comprehensive model of this critical drug-target interaction.

Introduction: Carbonic Anhydrases and the Primacy of Sulfonamide Inhibitors

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 15 isoforms of the α-CA family have been identified, each with distinct tissue distribution and physiological roles, including pH regulation, ion transport, and biosynthetic processes.[1] Their involvement in a wide array of pathologies has made them significant therapeutic targets for conditions such as glaucoma, epilepsy, edema, and, more recently, cancer.[1][3][4]

The primary sulfonamides (-SO₂NH₂) represent the most important and extensively studied class of carbonic anhydrase inhibitors (CAIs).[5] Within this class, five-membered heterocyclic sulfonamides, particularly those based on a thiophene scaffold, have proven to be exceptionally potent and have formed the basis for clinically successful drugs.[1] Understanding their precise mechanism of action is fundamental to the rational design of next-generation, isoform-selective inhibitors.

The Core Mechanism: Coordination to the Catalytic Zinc Ion

The inhibitory action of all primary sulfonamides, including this compound, is anchored by a conserved set of interactions within the enzyme's active site. The catalytic activity of α-CAs is mediated by a Zn²⁺ ion, which is tetrahedrally coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).[3][6] The sulfonamide inhibitor effectively mimics the transition state of the CO₂ hydration reaction.

The canonical binding mechanism involves two critical steps:

-

Deprotonation: The sulfonamide moiety (-SO₂NH₂) must first deprotonate to its anionic form (-SO₂NH⁻). This is a crucial prerequisite for high-affinity binding.[3][7]

-

Zinc Coordination: The resulting sulfonamido anion acts as a potent zinc-binding group (ZBG). It displaces the zinc-bound hydroxide ion and coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral geometry.[7][8][9][10]

This primary coordination is further stabilized by a network of hydrogen bonds. The nitrogen atom of the bound sulfonamide acts as a hydrogen bond donor to the hydroxyl group of the highly conserved "gatekeeper" residue, Threonine-199 (Thr199).[9][11] Additionally, one of the sulfonyl oxygen atoms typically accepts a hydrogen bond from the backbone amide proton of the same Thr199 residue, locking the inhibitor in place.[9]

Caption: Core binding mechanism of a sulfonamide inhibitor in the carbonic anhydrase active site.

The Influence of the Thiophene Scaffold: Engineering Affinity and Selectivity

While the sulfonamide group provides the anchor, the thiophene ring is instrumental in defining the inhibitor's overall potency and isoform selectivity.[5][12] The aromatic scaffold extends from the zinc anchor into the active site cavity, forming secondary interactions that fine-tune the binding affinity.

The thiophene ring and its substituents engage with two distinct regions of the active site:

-

Hydrophobic Region: One side of the active site is lined with hydrophobic residues, including Phenylalanine-131 (Phe131), Valine-135 (Val135), Leucine-198 (Leu198), and Proline-202 (Pro202).[1][8] The thiophene ring can form favorable van der Waals contacts within this pocket.

-

Hydrophilic Region: The other side of the cavity contains more polar residues. The orientation of the heterocyclic ring is critical. For thiophenes, a "sulfur out" conformation has been proposed, where the sulfur atom may interact with a coordinated water molecule, distinguishing its binding from other heterocycles.[12]

The true power of the thiophene scaffold lies in its utility for derivatization. By adding chemical moieties—or "tails"—at the 4- and 5-positions, medicinal chemists can probe deeper into the active site.[13][14] These tails can form additional hydrogen bonds or hydrophobic interactions with residues that differ between CA isoforms, which is the primary strategy for achieving isoform-selectivity and avoiding off-target effects.[1][8]

Caption: Schematic of inhibitor interactions within the CA active site, showing the roles of the anchor, scaffold, and tail.

Quantitative Assessment: Inhibition Kinetics

The potency of this compound and its derivatives is quantified by their inhibition constants (Kᵢ) and IC₅₀ values. These compounds typically exhibit potent inhibition against the ubiquitous hCA II isoform, often in the nanomolar range.[5][15] Selectivity is determined by comparing the Kᵢ values across different isoforms. For example, a desirable anti-cancer agent would strongly inhibit the tumor-associated hCA IX and XII isoforms while weakly inhibiting the cytosolic hCA I and II.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |

| Thiophene-based sulfonamide 1 | 69 - 70,000 | 23.4 - 1,405 | - | [15] |

| Thiophene-based sulfonamide 2 | 66 | 75 | - | [15] |

| Acetazolamide (Reference) | 250 | 12 | 25 | [4] |

| Aromatic Sulfonamide | 9,300 | 150 | 4.5 | [6] |

Note: Data represents a range or specific examples from cited literature to illustrate typical potencies. Exact values vary significantly with specific chemical structures.

Methodologies for Mechanistic Validation

Elucidating the precise mechanism of action requires a combination of kinetic and structural biology techniques. The following protocols represent the gold standards in the field for characterizing carbonic anhydrase inhibitors.

Protocol: Stopped-Flow CO₂ Hydration Assay

This kinetic assay directly measures the enzyme's catalytic activity using its native substrate, CO₂, providing the most pharmacologically relevant inhibition data.[16]

Objective: To determine the inhibition constant (Kᵢ) of this compound against a specific CA isoform.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified CA isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare a CO₂-saturated buffer solution by bubbling CO₂ gas through it.

-

Prepare a series of dilutions of the this compound inhibitor in the same buffer.

-

Prepare a buffer solution containing a pH indicator (e.g., p-Nitrophenol).

-

-

Instrument Setup:

-

Equilibrate a stopped-flow spectrophotometer to 25°C.

-

Set the instrument to monitor the absorbance change of the pH indicator at the appropriate wavelength.

-

-

Kinetic Measurement:

-

In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated buffer.

-

The hydration of CO₂ produces protons, causing a pH drop that is monitored as a change in the indicator's absorbance over time.

-

Record the initial rate of the reaction (the slope of the absorbance vs. time curve).

-

-

Data Analysis:

-

Repeat the measurement for a range of inhibitor concentrations.

-

Plot the initial reaction rates against the inhibitor concentration.

-

Fit the data to the Morrison equation for tight-binding inhibitors or use a Dixon plot to determine the Kᵢ value.

-

Caption: Experimental workflow for determining inhibitor kinetics using a stopped-flow assay.

Protocol: X-ray Crystallography of the Enzyme-Inhibitor Complex

This structural method provides direct, high-resolution visual evidence of how the inhibitor binds within the active site, confirming the interactions predicted by kinetic and modeling studies.

Objective: To solve the three-dimensional structure of this compound bound to a CA isoform.

Methodology:

-

Co-crystallization:

-

Mix the purified CA protein with a molar excess of the this compound inhibitor.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Incubate until single, well-ordered crystals form.

-

-

Data Collection:

-

Cryo-protect the crystal and flash-cool it in liquid nitrogen.

-

Mount the crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).

-

Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement, using a known CA structure as a search model.

-

Build the inhibitor molecule into the resulting difference electron density map located in the active site.[17]

-

Refine the atomic coordinates of the protein-inhibitor complex against the experimental data until the model converges with good statistics (R-work, R-free).[17]

-

-

Structural Analysis:

-

Analyze the final structure to identify all key interactions (coordination bonds, hydrogen bonds, van der Waals contacts) between the inhibitor and the enzyme.[18]

-

Caption: Workflow for determining the X-ray crystal structure of an enzyme-inhibitor complex.

Conclusion

The inhibitory mechanism of this compound against carbonic anhydrase is a well-defined, multi-point interaction model. It is initiated by the coordination of the deprotonated sulfonamide group to the catalytic zinc ion and is solidified by a hydrogen bond network with conserved active site residues. The thiophene ring serves as a versatile scaffold that not only contributes to binding affinity through hydrophobic interactions but also provides a platform for chemical modification. By extending "tails" from this scaffold, researchers can engage with non-conserved residues to engineer potent and, critically, isoform-selective inhibitors. This foundational understanding continues to guide the development of novel therapeutics for a multitude of diseases.

References

-

Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(7), 920. MDPI AG. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(7), 920. MDPI AG. Retrieved from [Link]

-

Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993-1011. Retrieved from [Link]

-

Gökçe, B., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(8). Retrieved from [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Retrieved from [Link]

-

Asraf, M. A. (2022). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1637-1667. Retrieved from [Link]

-

Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science : a publication of the Protein Society, 7(12), 2483–2489. Retrieved from [Link]

-

Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. SciSpace. Retrieved January 9, 2026, from [Link]

-

Mecheri, R., et al. (2014). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 371-380. Retrieved from [Link]

-

Angeli, A., et al. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Journal of enzyme inhibition and medicinal chemistry, 33(1), 585–592. Retrieved from [Link]

-

Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31. Retrieved from [Link]

-

Holmes, J. M., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646-51. Retrieved from [Link]

-

Rasti, B., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 441-447. Retrieved from [Link]

-

Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 30(4), 591-7. Retrieved from [Link]

-

Temperini, C., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-8. Retrieved from [Link]

-

Genis, C. (2007). X-ray Crystallographic Studies of Human Carbonic Anhydrase II Captures the Intermediate of the Hydrolysis of Thioxolone. Journal of Undergraduate Research, 9(1). Retrieved from [Link]

-

Shank, R. P., et al. (2006). Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides. Journal of biochemical and molecular toxicology, 20(4), 189–197. Retrieved from [Link]

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 18. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene-2-Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Thiophene-2-Sulfonamide Analogs for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a remarkable heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent physicochemical properties and versatile substitution patterns have established it as a "privileged" structure, capable of interacting with a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into their design, synthesis, and biological evaluation for various therapeutic applications.

The Allure of the this compound Core: A Structural Perspective

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts a unique electronic and conformational profile to molecules.[1][2] The sulfonamide group (-SO₂NH₂), a well-known zinc-binding group, is a cornerstone of many successful drugs.[3][4] The fusion of these two moieties in the this compound scaffold creates a powerful pharmacophore with the ability to engage in a multitude of non-covalent interactions with protein targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.

The core structure presents several key positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These positions include the C3, C4, and C5 positions of the thiophene ring, as well as the sulfonamide nitrogen atom. Understanding the impact of substitutions at these sites is paramount for rational drug design.

Navigating the Biological Landscape: Key Therapeutic Targets and SAR Insights

This compound analogs have demonstrated significant activity against a range of biological targets, leading to their investigation in multiple therapeutic areas. The following sections delve into the specific SAR for some of the most prominent targets.

Carbonic Anhydrase Inhibition: A Classic Target with Modern Applications